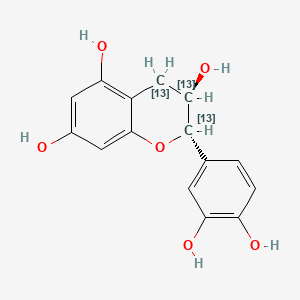

(+)-Catechin-13C3

Description

Rationale for Stable Isotope Labeling in Mechanistic and Metabolic Investigations

In the realm of pharmacology and metabolomics, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is paramount. Stable isotope labeling (SIL) is a state-of-the-art technique that provides profound insights into these processes. The core principle of SIL lies in the use of compounds enriched with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The primary advantages of employing stable isotope-labeled compounds in research include:

Enhanced Accuracy in Quantification: When used as an internal standard in mass spectrometry-based analyses, a stable isotope-labeled compound co-elutes with the unlabeled analyte of interest. Because they are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization. Any sample loss or matrix effects will affect both the labeled and unlabeled compounds equally. By measuring the ratio of the analyte to the known concentration of the internal standard, highly accurate and precise quantification can be achieved. This approach, known as stable isotope dilution analysis (SIDA), is considered the gold standard for quantitative analysis in complex matrices.

Metabolic Fate and Pathway Elucidation: When a stable isotope-labeled compound is introduced into a biological system, it acts as a tracer. The labeled atoms can be tracked as the parent compound is metabolized into various downstream products. By analyzing the presence and pattern of the isotope label in different metabolites, researchers can definitively map metabolic pathways, identify novel metabolites, and calculate metabolic flux rates. This provides a dynamic and unambiguous view of a compound's journey through the body.

Mechanistic Insights: In studies of chemical reactions, stable isotope labeling can help to elucidate the underlying mechanisms. By strategically placing isotopes at specific atomic positions, researchers can follow the transformation of different parts of a molecule, providing evidence for bond cleavage and formation steps.

The use of stable isotopes like ¹³C offers a safe and non-radioactive alternative to traditional radiolabeling techniques, making them suitable for a wider range of studies, including those involving human subjects.

Significance of (+)-Catechin-13C3 as a Research Probe in Flavonoid Science

The application of This compound in flavonoid research has significantly advanced our understanding of (+)-catechin's behavior in biological systems. Its primary role has been as an internal standard for the accurate quantification of (+)-catechin and its isomers in various biological and food matrices.

Detailed Research Findings:

One of the significant challenges in the analysis of catechins is their susceptibility to epimerization, a process where the spatial arrangement of atoms at a chiral center changes. This can lead to the conversion of (+)-catechin to its diastereomer, (-)-epicatechin (B1671481), during sample extraction and analysis, resulting in inaccurate quantification. A study focused on improving the quantification of catechin (B1668976) and epicatechin in red rice utilized catechin-2,3,4-¹³C₃ as a stable-isotope-labeled internal standard (SIL-IS). The findings demonstrated that when using the SIL-IS, the measured concentrations of catechin and epicatechin remained stable (104–109% and 100–109% of the initial concentration, respectively) even after prolonged storage. In contrast, when a conventional internal standard was used, the concentrations varied significantly, with catechin levels decreasing to 88–97% and epicatechin levels artificially increasing to 164–277% of their initial concentrations due to epimerization. researchgate.net This highlights the critical role of This compound in compensating for analytical artifacts and ensuring data reliability.

The table below summarizes the key findings from this study, illustrating the impact of using a stable isotope-labeled internal standard.

| Internal Standard Used | Analyte | Measured Concentration After Prolonged Storage (% of Initial) | Conclusion |

|---|---|---|---|

| This compound (SIL-IS) | (+)-Catechin | 104–109% | Compensates for epimerization, leading to accurate and stable quantification. |

| (-)-Epicatechin | 100–109% | ||

| Conventional Internal Standard (L-2-chlorophenylalanine) | (+)-Catechin | 88–97% | Does not account for epimerization, resulting in inaccurate measurements. |

| (-)-Epicatechin | 164–277% |

While the predominant application of This compound documented in the scientific literature is as an internal standard for quantitative analysis, its nature as a stable isotope-labeled molecule makes it an ideal candidate for use as a metabolic tracer. In such studies, This compound would be administered to a model organism or cell culture. Subsequently, biological samples such as plasma, urine, or tissues would be analyzed by high-resolution mass spectrometry to detect metabolites that contain the ¹³C label. This approach would allow for the unambiguous identification of metabolites derived directly from the ingested (+)-catechin, distinguishing them from the endogenous metabolic background. This would provide precise information on the extent of metabolic transformations such as glucuronidation, sulfation, and methylation, as well as the formation of ring-fission products by the gut microbiota.

The following table outlines the properties of This compound that make it a valuable tool in advanced research.

| Property | Description | Significance in Research |

|---|---|---|

| Chemical Structure | Identical to (+)-catechin with ¹³C atoms at specific positions (e.g., 2, 3, and 4). | Ensures it behaves identically to the unlabeled compound in biological and analytical systems. |

| Isotopic Purity | High percentage of molecules contain the ¹³C label (typically >98%). | Minimizes interference from unlabeled species, ensuring a clear signal for the labeled compound and its metabolites. |

| Mass Shift | A defined increase in molecular weight compared to the unlabeled compound (e.g., M+3). | Allows for clear differentiation from the endogenous, unlabeled catechin using mass spectrometry. |

| Non-radioactive | The ¹³C isotope is stable and does not decay. | Safe for use in a wide range of experimental settings, including human studies, without the need for specialized handling of radioactive materials. |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1/i6+1,13+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-QLZQUIFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746357 | |

| Record name | (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-33-4 | |

| Record name | (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1261254-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment of + Catechin 13c3

Stereoselective Synthetic Methodologies for (+)-Catechin-13C3

The synthesis of this compound requires precise control over both the stereochemistry of the catechin (B1668976) backbone and the regioselective incorporation of the carbon-13 isotopes. Achieving the desired stereochemistry, specifically the trans configuration at the C2 and C3 positions characteristic of (+)-catechin, is a primary challenge in flavonoid synthesis.

Regiospecific Carbon-13 Incorporation Strategies

Incorporating carbon-13 isotopes at specific positions within the catechin molecule necessitates the use of labeled precursors or building blocks. Research has explored various strategies for achieving regioselective 13C labeling in flavonoids. One approach involves synthesizing chalcone (B49325) intermediates using 13C-labeled starting materials, such as 1-[13C]acetic acid or potassium [13C]cyanide, which can then be elaborated into the catechin skeleton academie-sciences.frresearchgate.net. For instance, the synthesis of racemic 4-[13C]catechin has been achieved through a multi-step process starting from potassium [13C]cyanide, involving the formation of a 13C-labeled chalcone intermediate followed by reduction and dihydroxylation steps researchgate.net. Another strategy involves the use of 13C-labeled acetic acid to introduce the isotope into the C-ring of phloroacetophenone derivatives, which are precursors to chalcones researchgate.net. These methods highlight the importance of selecting labeled starting materials that can be strategically incorporated into the desired positions of the catechin structure.

Exploration of Organometallic Coupling Reactions in Flavonoid Synthesis

Organometallic chemistry plays a significant role in the construction of the flavonoid skeleton, offering powerful tools for carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been widely employed in flavonoid synthesis, enabling the connection of aryl halides with organoboronates amazon.com.aunih.govresearchgate.netmdpi.com. These reactions are particularly useful for forming C-C bonds in the aromatic rings or for attaching side chains. While direct application of these methods for introducing 13C isotopes into the core catechin structure might be indirect, they are instrumental in synthesizing complex flavonoid precursors or derivatives with specific labeling patterns. For example, palladium-catalyzed allylic substitutions, such as the Tsuji-Trost reaction, have been explored for building flavonoid skeletons by reacting phenols with cinnamyl acetates academie-sciences.fr. These organometallic strategies provide versatile routes for assembling the complex structures of flavonoids, which can be adapted for incorporating isotopic labels.

Development of Gram-Scale Preparative Routes for Labeled Catechins

The utility of isotopically labeled compounds in biological studies often requires their availability in gram quantities. Significant efforts have been dedicated to developing scalable synthetic routes for labeled catechins. For instance, gram-scale syntheses of 13C-labeled (+)-catechin, (-)-epicatechin (B1671481), and (-)-procyanidin B3 have been successfully achieved academie-sciences.frresearchgate.net. These routes often involve optimizing known synthetic strategies to accommodate larger scales, ensuring high yields and efficient purification. The C6–C2 + C1–C6 strategy and the resolution of racemic benzylated catechin have been employed to achieve gram-scale production of optically pure labeled flavan-3-ols academie-sciences.frresearchgate.net. The development of such preparative routes is critical for providing sufficient quantities of labeled compounds for in vivo pharmacokinetic and metabolic studies in humans academie-sciences.fr.

Isotopic Purity and Positional Isomer Characterization

Ensuring the isotopic purity and confirming the precise positional placement of the carbon-13 atoms are critical steps in the characterization of labeled compounds like this compound. High isotopic purity is essential for accurate quantification in mass spectrometry-based studies, minimizing interference from naturally occurring isotopes.

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a primary technique for determining isotopic purity researchgate.netscilit.comresearchgate.netscite.aialmacgroup.com. This method involves analyzing the mass-to-charge ratio (m/z) of isotopolog ions and calculating their relative abundances. By accounting for the natural isotopic contributions of preceding peaks, the isotopic enrichment can be accurately quantified researchgate.netscilit.comresearchgate.net. For compounds with multiple isotopes or complex labeling patterns, advanced mass spectrometry techniques, sometimes combined with in-source collision-induced dissociation (CID), can help differentiate isobaric isotopolog ions scilit.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is indispensable for confirming the positional identity of the incorporated isotopes. By analyzing the chemical shifts and coupling patterns in 13C NMR spectra, researchers can pinpoint the exact carbons that have been enriched with 13C researchgate.net. Two-dimensional NMR techniques, such as 1H-13C HSQC, are also employed to correlate proton and carbon signals, providing further confirmation of the molecular structure and the location of isotopic labels researchgate.netrsc.org. For instance, studies on labeled catechins have utilized 13C NMR to confirm the position of isotopic incorporation and to characterize potential positional isomers that might arise during synthesis academie-sciences.frresearchgate.netresearchgate.net. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive approach to verifying both the isotopic enrichment and the precise location of the labels within the this compound molecule.

Compound List:

(+)-Catechin

(-)-Epicatechin

(-)-Procyanidin B3

this compound

(+)-4-[13C]catechin

1-[13C]acetic acid

Potassium [13C]cyanide

Chalcone

Phloroacetophenone

Benzylated catechin

Cinnamyl acetate (B1210297)

Phloroglucinol

Phloroglucinol tribenzyl ether

Caffeic acid synthon

Flavene

Flavan-3,4-diol

Flavan-3-ols

EGCG (Epigallocatechin gallate)

ECG (Epicatechin gallate)

EGC (Epigallocatechin)

EC (Epicatechin)

GCG (Gallocatechin-3-gallate)

Xanthohumol

XN (Xanthohumol)

DXN (Dihydroxanthohumol)

D3-XN (Deuterated Xanthohumol)

D3-6PN (Deuterated 6-Prenylnaringenin)

D3-8PN (Deuterated 8-Prenylnaringenin)

D3-IXN (Deuterated Isoxanthohumol)

IXN (Isoxanthohumol)

6-Prenylnaringenin

8-Prenylnaringenin

(+/-)-Catechin Gallate-13C3

Advanced Analytical Methodologies Employing + Catechin 13c3

Mass Spectrometry-Based Quantitative Analysis

The precise quantification of analytes in complex biological or environmental matrices is often challenged by matrix effects, variations in sample preparation, and fluctuations in instrument performance. Stable isotope-labeled internal standards, such as (+)-Catechin-13C3, are instrumental in overcoming these challenges.

Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative method that relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte to the sample. This compound, with its identical chemical and physical properties to native (+)-catechin but a distinct mass-to-charge ratio (m/z), serves as an ideal internal standard for SIDA. When added to a sample, it undergoes the same extraction, purification, and ionization processes as the native analyte. By measuring the ratio of the labeled to the unlabeled analyte, researchers can accurately determine the absolute concentration of (+)-catechin in the sample, effectively compensating for any losses or variations occurring during sample preparation and analysis researchgate.netchemie-brunschwig.chchromservis.eu. Studies have demonstrated that using stable isotope-labeled internal standards significantly improves measurement precision and accuracy compared to using non-labeled internal standards or external calibration curves, particularly in liquid chromatography-mass spectrometry (LC-MS) applications researchgate.netnist.gov. For instance, when stable isotope-labeled internal standards were used, catechin (B1668976) and epicatechin contents remained stable over long storage times, unlike when a non-labeled standard was employed researchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

This compound is extensively utilized in the development and validation of sensitive and specific LC-MS/MS methods for the quantification of catechins in various matrices, including food, beverages, and biological fluids researchgate.netresearchgate.net. The co-elution of the labeled standard with the native analyte ensures that variations in chromatographic separation and ionization efficiency are effectively normalized. This is crucial for achieving reliable quantification, especially when dealing with complex sample matrices that can suppress or enhance ionization researchgate.netnist.gov.

Method validation using this compound as an internal standard typically involves assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). Research employing isotope-labeled standards for catechin analysis has reported high recoveries and low relative standard deviations (RSDs), indicative of robust and reproducible methods researchgate.netresearchgate.net.

Table 1: Example LC-MS/MS Method Validation Parameters for Catechin Quantification Using Stable Isotope-Labeled Standards

| Parameter | Value Range / Description | Reference |

| Recovery | 100.72% - 118.67% (for red rice) | researchgate.netresearchgate.net |

| Precision (RSD) | < 3.67% | researchgate.netresearchgate.net |

| Accuracy | Demonstrated by high recovery and low RSD | researchgate.netresearchgate.net |

| Matrix Effect Mitigation | Compensated by co-eluting labeled standard | researchgate.netnist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and conformation of organic molecules. The incorporation of stable isotopes, particularly Carbon-13 (¹³C), significantly enhances the information obtainable from NMR experiments.

Carbon-13 NMR for Structural Assignment and Conformational Analysis

Carbon-13 NMR spectroscopy provides direct information about the carbon backbone of a molecule. Each unique carbon atom in a molecule typically resonates at a distinct chemical shift, allowing for the identification and characterization of different functional groups and carbon environments libretexts.orgceitec.cz. For molecules like this compound, where specific carbon atoms are enriched with ¹³C, NMR experiments can provide unambiguous assignments of these labeled positions. This is particularly useful for confirming the precise structure of the synthesized labeled compound or for tracing the fate of specific carbon atoms in metabolic studies. By analyzing the ¹³C chemical shifts and coupling constants, researchers can assign signals to specific carbons within the catechin structure, aiding in its detailed structural characterization and potentially in understanding its conformational flexibility ceitec.cznih.gov.

Integration of 13C NMR Data in Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. NMR spectroscopy, including ¹³C NMR, provides a wealth of structural data that can be used as input features for QSAR models. While direct examples of integrating ¹³C NMR data specifically from this compound into QSAR studies are not extensively detailed in the provided search results, the principle holds true. The detailed structural information, including chemical shifts and connectivity, obtained from ¹³C NMR experiments on labeled compounds can contribute to a more comprehensive understanding of molecular properties. These properties, when quantified and incorporated into QSAR models, can help predict the biological activity of related compounds or elucidate mechanisms of action. The precise structural definition facilitated by labeled standards is essential for building accurate and predictive QSAR models.

Compound List:

this compound

(+)-Catechin

(±)-Catechin (2,3,4-13C3)

(±)-Catechin

(-)-Catechin

Catechin-2,3,4-13C3

Epicatechin-2,3,4-13C3

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for resolving complex mixtures of compounds, particularly those with similar structures like catechin isomers. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for separating and quantifying these valuable phytochemicals.

High Performance Liquid Chromatography (HPLC) for Isomer Resolution

Catechins, a class of flavonoids, exist as stereoisomers, such as catechin and epicatechin, which possess identical molecular formulas but differ in the spatial arrangement of their atoms. Distinguishing and quantifying these isomers is crucial as they can exhibit distinct biological activities. HPLC, especially when coupled with chiral stationary phases or specific detection methods, is adept at resolving these closely related compounds researchgate.netnih.govscielo.brresearchgate.netmdpi.comoup.comresearchgate.netfrontiersin.orgnih.gov.

While direct use of this compound for separating catechin and epicatechin enantiomers is not explicitly detailed in the literature, isotopically labeled standards are generally valuable in complex chromatographic separations. They can serve as markers to confirm peak identity and retention times, especially in challenging matrices where co-elution might occur. Furthermore, the principles of using labeled standards for quantification, as discussed in later sections, are fundamental to ensuring the accuracy of any separation method, including those designed for isomer resolution nih.govnist.gov. The ability to differentiate stereoisomers is often verified using techniques like LC-MS analysis, where the mass-to-charge ratio of the labeled standard can aid in confirming the identity of the separated native compound researchgate.netnih.gov.

Reference Standardization and Quality Control in Omics Research

In the realm of omics research, such as metabolomics and metabolic flux analysis, accurate quantification of metabolites is paramount. Stable isotope-labeled internal standards are the gold standard for achieving this accuracy, compensating for various analytical challenges.

Utilization as an Internal Standard in Metabolomics and Metabolic Flux Analysis

Metabolomics and metabolic flux analysis aim to comprehensively study the small molecules within biological systems. Quantifying these metabolites accurately is often hindered by factors such as matrix effects, variations in sample preparation, and differential ionization efficiencies during mass spectrometry detection. Stable isotope-labeled internal standards (SIL-IS), like this compound, are specifically designed to mitigate these issues nih.govchromatographyonline.comnih.govisolife.nlmdpi.commetabolomicscentre.caoup.comnih.govfrontiersin.orgotsuka.co.jplibios.frcreative-proteomics.com.

This compound, being an isotopically labeled version of (+)-Catechin, possesses nearly identical physical and chemical properties, including chromatographic behavior researchgate.netfoodriskmanagement.com. This similarity ensures that it co-elutes with its non-labeled counterpart during chromatographic separation. When added to biological samples at a known concentration early in the sample preparation process, it serves as an internal reference. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can accurately quantify the analyte, effectively correcting for variations in sample recovery, extraction efficiency, and ionization suppression or enhancement that might occur during LC-MS/MS analysis nist.govresearchgate.netfoodriskmanagement.com.

Studies have demonstrated the critical role of such labeled standards in controlling analytical variability. For instance, the use of catechin-2,3,4-13C3 and epicatechin-2,3,4-13C3 as SIL-ISs has been shown to stabilize catechin and epicatechin content during extraction and analysis, preventing discrepancies that can arise from epimerization or sample degradation researchgate.net. In metabolic flux analysis, stable isotope tracers are fundamental for mapping metabolic pathways, and labeled internal standards are essential for the accurate quantification of metabolite pools and fluxes frontiersin.orgcreative-proteomics.com.

Role in Validation of Analytical Methods for Catechins

The validation of analytical methods is a critical step to ensure that the results obtained are reliable, reproducible, and accurate. Stable isotope-labeled internal standards like this compound are integral to this process, particularly when quantifying catechins in complex biological matrices using techniques such as LC-MS/MS nist.govnih.govmdpi.comnih.gov.

During method validation, the use of a labeled internal standard allows for the precise determination of key parameters:

Accuracy: By compensating for sample losses and matrix effects, the internal standard helps ensure that the measured concentration closely reflects the true concentration of the analyte nist.govresearchgate.netfoodriskmanagement.com. Recoveries ranging from 100.72% to 118.67% with relative standard deviations below 3.67% have been reported when using isotope dilution LC-MS methods with labeled standards researchgate.net. Other studies have reported recoveries for catechins between 98.8% and 118.8% mdpi.com.

Precision: The use of an internal standard significantly reduces variability between replicate analyses, leading to improved intra- and inter-day precision nih.govmdpi.comresearchgate.netnih.gov. Precision values (RSD%) less than 7.5% have been achieved for catechin determinations using validated HPLC methods nih.gov. For LC-MS/MS methods, precisions are often reported to be within 15% mdpi.com.

Linearity: Calibration curves generated using labeled internal standards provide a robust basis for quantifying analytes across a defined concentration range.

Sensitivity: While the labeled standard itself doesn't directly improve the detector's sensitivity, its correct use ensures that the measured sensitivity is accurately represented by the calibration curve, even in the presence of matrix interferences nist.govfoodriskmanagement.com.

The reliability of analytical methods for catechins has been demonstrated through various validation studies. For example, a method for quantifying catechins in human plasma achieved accuracies within 12.4% and precisions within 13.8% nih.gov. Similarly, other validated methods report accuracies within ±15% and precisions ≤15% for catechin quantification mdpi.com. The use of labeled standards is essential for achieving these stringent validation criteria, particularly when analyzing trace amounts of catechins in complex biological samples.

Compound List

this compound

(+)-Catechin

(−)-Epicatechin

Gallocatechin

Epigallocatechin

Catechin gallate

Epicatechin gallate

Gallocatechin gallate

Epigallocatechin gallate

Epigallocatechin-3-gallate (EGCG)

Epicatechin-3-gallate (ECG)

Epigallocatechin (EGC)

Epicatechin (EC)

Gallic acid

Caffeine

Isoxanthohumol

Isoxanthohumol-C

8-Prenylnaringenin

6-Prenylnaringenin

Xanthohumol

Xanthohumol-C

Pinostrobin

Liquiritigenin

Pinocembrin

Metabolic Fate and Biotransformation of + Catechin and Its 13c Labeled Analogs

In Vitro Metabolic Profiling

In vitro studies using liver subcellular fractions, such as microsomes and cytosols, are crucial for identifying the primary enzymatic reactions that modify (+)-catechin. The main phase II biotransformation reactions for catechins are methylation, glucuronidation, and sulfation. mdpi.com

When (+)-catechin is incubated with human liver microsomes, it undergoes significant glucuronidation. mdpi.comresearchgate.net The primary enzyme family responsible for this is the UDP-glucuronosyltransferases (UGTs). Studies have identified several glucuronide conjugates, with human UGT1A1, 1A8, and 1A9 showing high activity towards catechins. researchgate.net

Methylation is another key metabolic pathway, catalyzed by catechol-O-methyltransferase (COMT), an enzyme found in the cytosol. mdpi.com This reaction typically targets the catechol B-ring of the catechin (B1668976) molecule. wikipedia.org Additionally, studies with rat liver microsomes have shown that (+)-catechin can be oxidized to form o-quinone, which can then react with glutathione (B108866) (GSH) to form various glutathione conjugates. nih.gov This oxidative metabolism can be catalyzed by the peroxidase activity of cytochrome P450 enzymes. nih.gov

Table 1: Major In Vitro Hepatic Metabolites of (+)-Catechin

| Metabolic Pathway | Enzyme Family/System | Cellular Fraction | Identified Metabolites/Products | Reference |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Microsomes | Catechin glucuronides | researchgate.net |

| Methylation | Catechol-O-methyltransferase (COMT) | Cytosol | O-methylated catechins (e.g., 3'-O-methyl-catechin) | mdpi.comtandfonline.com |

| Sulfation | Sulfotransferases (SULTs) | Cytosol | Catechin sulfates | nih.gov |

| Oxidation/Conjugation | Cytochrome P450 (Peroxidase activity) | Microsomes | Catechin-glutathione conjugates | nih.gov |

A substantial portion of ingested catechins reaches the colon, where they are extensively metabolized by the gut microbiota. nih.gov This microbial action is essential, as it breaks down the complex flavonoid structure into smaller, more readily absorbable molecules. mdpi.comresearchgate.net The primary microbial transformation is the fission of the heterocyclic C-ring. nih.govresearchgate.net

This ring-opening process leads to the formation of intermediate metabolites like 1-(3′,4′-dihydroxyphenyl)-3-(2′′,4′′,6′′-trihydroxyphenyl)propan-2-ol. nih.govmdpi.com Subsequent degradation by various bacterial species results in a series of smaller phenolic compounds, primarily phenyl-γ-valerolactones and phenylvaleric acids. researchgate.net These compounds can be further broken down into simpler phenolic and aromatic acids, such as phenylacetic acid and benzoic acid derivatives. researchgate.net

Several bacterial genera, including Eubacterium, Flavonifractor, and Eggerthella, have been identified as key players in catechin metabolism. mdpi.comjst.go.jp For instance, Eubacterium sp. strain SDG-2 is known to cleave the C-ring of flavan-3-ols. jst.go.jp The composition of an individual's gut microbiota can lead to significant differences in the types and quantities of metabolites produced. nih.gov

Table 2: Key Microbial Degradation Products of (+)-Catechin

| Metabolite Class | Specific Compounds | Metabolic Process | Reference |

|---|---|---|---|

| Diphenylpropan-2-ols | 1-(3′,4′-dihydroxyphenyl)-3-(2′′,4′′,6′′-trihydroxyphenyl)propan-2-ol | Initial C-ring fission | nih.govresearchgate.net |

| Phenyl-γ-valerolactones | 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | Degradation of propan-2-ol intermediates | mdpi.comnih.gov |

| Phenylvaleric acids | 4-hydroxy-5-(3',4'-dihydroxyphenyl)valeric acid | Lactone ring hydrolysis | nih.gov |

| Phenolic & Aromatic Acids | (Hydroxyl)phenylpropionic acid, Phenylacetic acid | Side-chain cleavage | researchgate.net |

Metabolic pathways for catechins show notable differences across species. Comparative studies using hepatocytes or liver microsomes from humans, monkeys, dogs, rats, and mice reveal these variations. nih.gov

In a study comparing the glucuronidation of catechins, the catalytic efficiency was found to differ significantly between species, with the order for (-)-EGCG-4''-O-glucuronide formation being mouse intestine > mouse liver > human liver > rat liver > rat small intestine. researchgate.net This suggests that mice may be more similar to humans than rats in their capacity for catechin glucuronidation. researchgate.net

Another comparative study using cryopreserved hepatocytes from five species (human, monkey, dog, rat, mouse) found species-specific patterns for the metabolism of (-)-epicatechin (B1671481) (EC) and (-)-epicatechin-3-gallate (ECG). nih.gov For EC, major metabolites varied: glucuronidated and sulfated forms were prominent in humans, while sulfated/methylated forms were major in monkeys, and isomerized forms were significant in dogs and rats. nih.gov

In ruminants like cows, catechins administered intraruminally are almost completely metabolized by rumen microorganisms before they can be absorbed. researchgate.net In contrast, when introduced directly into the duodenum (bypassing the rumen), catechins are absorbed, leading to a dose-dependent increase in plasma concentrations. researchgate.net This highlights the profound impact of the digestive anatomy and its specific microbiota on catechin bioavailability.

In Vivo Pharmacokinetic and Metabolic Tracing in Animal Models

The use of 13C-labeled or other isotopically labeled catechins allows for definitive tracking of the compound's absorption and distribution in vivo. nih.govsemanticscholar.orgnih.gov Following oral administration of U-14C-catechin to rats, radioactivity is detected in blood, tissues, urine, and feces. tandfonline.com

Studies on related flavonoids using 13C tracers provide a model for what to expect. For example, after administering 13C-labeled cyanidin-3-glucoside to humans, the label was detected in plasma, breath (as 13CO2), urine, and feces, demonstrating systemic absorption and extensive breakdown. semanticscholar.org The peak plasma concentrations (Cmax) and time to reach peak concentration (Tmax) can vary widely, reflecting individual metabolic differences. semanticscholar.org

In rats administered (-)-epicatechin, plasma concentrations of structurally related metabolites typically peak around 1 hour after ingestion. researchgate.net Physiologically based pharmacokinetic (PBPK) models developed for rats and humans help to predict the tissue distribution and clearance of various catechins, showing rapid absorption and distribution to well-perfused tissues like the liver and kidneys. nih.gov

Analysis of urine and bile following the administration of labeled (+)-catechin to animal models provides a comprehensive picture of its metabolic fate and elimination routes. In rats given U-14C-catechin, metabolites are excreted through both bile and urine. tandfonline.com

The primary urinary metabolite identified in rats is 3′-O-methyl-(+)-catechin sulfate. tandfonline.com Other excreted forms include glucuronide conjugates of 3'-O-methyl-(+)-catechin. tandfonline.com The profile of excreted metabolites can be altered by pathological conditions. For instance, in rats with induced hepatitis, biliary and fecal elimination of catechin metabolites decreased, while renal excretion was enhanced, with a notable shift from sulfated to glucuronidated conjugates in the urine. tandfonline.com

Studies with the stereoisomer (-)-epicatechin show that metabolites are excreted in urine over a 24-hour period, accounting for a significant portion of the ingested dose. researchgate.net These excreted compounds include a variety of phase II conjugates (glucuronides and sulfates) of the parent molecule as well as metabolites originating from gut microbial action, such as derivatives of hippuric acid. researchgate.net

Intermediary Metabolism and Biosynthesis Pathways

The use of stable isotope-labeled compounds, particularly those enriched with carbon-13 (¹³C), has revolutionized the study of metabolic pathways. nih.gov In the context of flavonoids, the specific compound (+)-Catechin-¹³C₃ serves as a powerful tracer to investigate the intricate network of reactions involved in both its biosynthesis and subsequent breakdown. This section explores how ¹³C labeling provides unparalleled insights into carbon flow during catechin synthesis and helps uncover previously unknown metabolic routes.

Carbon Flux Analysis in Endogenous Catechin Biosynthesis

Carbon flux analysis is a critical technique in metabolic engineering used to quantify the rate of flow of carbon atoms through a metabolic network. nih.govmdpi.com The introduction of ¹³C-labeled precursors into a biological system that synthesizes (+)-catechin allows researchers to trace the journey of these labeled carbons. By analyzing the ¹³C enrichment in the final catechin molecule and its intermediates, the contributions of different biosynthetic pathways can be determined, and potential metabolic bottlenecks can be identified. d-nb.info

In a typical experiment, a ¹³C-labeled substrate, such as [U-¹³C]glucose or a specific labeled amino acid like [¹³C]phenylalanine, is supplied to the organism (e.g., a plant or an engineered microbe). frontiersin.orgresearchgate.net As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into the various intermediates of the flavonoid biosynthesis pathway, including naringenin, dihydroquercetin, and ultimately, (+)-catechin. mdpi.com Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to analyze the mass isotopomer distribution of these metabolites. bitesizebio.comnih.gov This data reveals the extent to which each carbon position in the catechin molecule is derived from the labeled precursor, thereby providing a quantitative map of the carbon flux. frontiersin.org

For instance, if a researcher were to feed an engineered E. coli strain designed to produce (+)-catechin with [1-¹³C]glucose, the position of the ¹³C label in the resulting catechin molecule would elucidate the specific enzymatic reactions and pathways that were active. nih.gov This approach allows for the validation of known pathways and can highlight the activity of alternative biosynthetic routes. d-nb.info

Table 1: Hypothetical Carbon-13 Enrichment in Biosynthetic Intermediates of (+)-Catechin

This table illustrates the hypothetical percentage of ¹³C enrichment in key metabolites of the catechin biosynthesis pathway after administration of a labeled precursor. The data allows for the calculation of flux through each step of the pathway.

| Metabolite | Pathway Step | Average ¹³C Enrichment (%) | Standard Deviation |

| Phenylalanine | Shikimate Pathway | 95.2 | 2.1 |

| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | 88.7 | 3.5 |

| Naringenin Chalcone (B49325) | Flavonoid Synthase | 85.4 | 3.9 |

| Naringenin | Chalcone Isomerase | 84.9 | 4.0 |

| Dihydroquercetin | Flavanone 3-hydroxylase | 79.1 | 4.5 |

| Leucocyanidin | Dihydroflavonol 4-reductase | 76.5 | 4.8 |

| (+)-Catechin | Leucoanthocyanidin Reductase | 75.8 | 5.1 |

This table is generated for illustrative purposes based on established principles of metabolic flux analysis and does not represent data from a specific study.

Elucidation of Non-Conventional Metabolic Pathways Through ¹³C Labeling

Beyond biosynthesis, the metabolic fate of (+)-catechin in organisms, particularly humans and animals, is complex and involves extensive biotransformation by gut microbiota. mdpi.comnih.gov Many of the resulting metabolites and the pathways that form them are not fully characterized. The use of (+)-Catechin-¹³C₃ is instrumental in tracing the breakdown of the catechin structure and identifying novel or "non-conventional" metabolites. researchgate.net

When ¹³C-labeled (+)-catechin is ingested, it travels through the digestive system. While a small portion may be absorbed directly, the majority reaches the colon, where it is subjected to microbial metabolism. mdpi.com The gut microbiota cleaves the C-ring of the catechin molecule, leading to the formation of smaller phenolic compounds, such as phenylvalerolactones and various phenolic acids. mdpi.com By tracking the ¹³C label, researchers can confidently identify which of the myriad of compounds detected in plasma, urine, or feces are true metabolites of catechin, as opposed to compounds from other dietary sources. researchgate.net

This stable isotope tracing technique is particularly valuable for discovering unexpected metabolic reactions. For example, the formation of quinone-catechol conjugates or other products resulting from the highly reactive nature of catechin oxidation products can be definitively traced back to the parent compound using a ¹³C label. researchgate.net The presence of the isotopic label in a newly detected compound provides unambiguous evidence of its origin from the administered (+)-catechin. d-nb.inforesearchgate.net This allows for the mapping of previously unknown biotransformation pathways, providing a more complete picture of catechin's metabolic journey and the potential biological activity of its metabolites. researchgate.net

Table 2: Detection of ¹³C-Labeled Metabolites of (+)-Catechin in a Hypothetical Human Study

This table shows a hypothetical list of metabolites identified in urine following the administration of (+)-Catechin-¹³C₃, distinguishing between conventional and potentially non-conventional pathway products based on their structure and isotopic labeling.

| Metabolite Detected | Isotopic Label (¹³C) Detected? | Putative Metabolic Origin | Classification |

| 3'-O-methyl-catechin | Yes | Phase II Metabolism (Methylation) | Conventional |

| Catechin-O-glucuronide | Yes | Phase II Metabolism (Glucuronidation) | Conventional |

| 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | Yes | Microbial C-ring fission | Conventional |

| 3-Hydroxyphenylpropionic acid | Yes | Microbial degradation | Conventional |

| Phenyl-γ-valerolactone-quinone adduct | Yes | Oxidative coupling | Non-Conventional |

| Catechol-resorcinol dimer | Yes | Microbial condensation | Non-Conventional |

| Hippuric Acid | Yes | Microbial degradation product | Conventional |

This table is generated for illustrative purposes based on established principles of metabolomics and does not represent data from a specific study.

Mechanistic Investigations Using + Catechin 13c3 As a Tool Compound

Molecular and Cellular Signaling Pathways

(+)-Catechin is known to modulate various cellular signaling pathways involved in cellular defense, inflammation, and survival. The 13C3-labeled version enables researchers to quantitatively assess these modulations and trace the downstream effects.

The Nuclear Factor-erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 acts as a master regulator of antioxidant genes, promoting the expression of enzymes that detoxify reactive oxygen species (ROS) and protect cells from damage. Research indicates that (+)-catechin, and particularly its derivative epigallocatechin gallate (EGCG), can activate the Nrf2 pathway by promoting the translocation of Nrf2 to the nucleus. This process involves the Keap1-Nrf2 complex, where oxidative stress or specific compounds can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to bind to antioxidant-response elements (AREs) and upregulate protective genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1) frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.comjapsonline.com.

(+)-Catechin-13C3 can be employed in studies to:

Quantify the cellular levels of Nrf2 and its downstream targets (e.g., HO-1, NQO-1) in response to (+)-catechin treatment using mass spectrometry.

Trace the metabolic fate of (+)-catechin and its metabolites that might directly or indirectly influence Nrf2 activation.

Validate findings from studies using unlabeled (+)-catechin by providing a precise internal standard for quantitative measurements.

Studies have shown that (+)-catechin can activate the Nrf2 pathway through mechanisms that may involve direct binding to Keap1, leading to Nrf2 activation and subsequent upregulation of antioxidant genes researchgate.netfrontiersin.org. This activation is crucial for mitigating oxidative damage and is a key aspect of (+)-catechin's protective effects in various cellular models.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of genes involved in inflammation, immunity, and cell survival. (+)-Catechin and its derivatives, such as EGCG, have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects frontiersin.orgnih.govfrontiersin.orgbiotech-asia.orgnih.govmdpi.comresearchgate.netmdpi.com.

This compound can be utilized in research to:

Quantitatively measure the levels of NF-κB subunits (e.g., p65) and its downstream inflammatory mediators in response to (+)-catechin treatment.

Investigate the precise molecular interactions, such as covalent modification of NF-κB-p65, which has been proposed for EGCG nih.gov.

Provide a labeled internal standard for LC-MS/MS analysis to accurately quantify the concentration-dependent effects of (+)-catechin on NF-κB signaling components.

Research indicates that (+)-catechin can inhibit NF-κB activation by preventing the translocation of NF-κB-p65 to the nucleus and its binding to DNA nih.gov. This inhibition is crucial for mitigating inflammatory processes, and the use of labeled catechins can help confirm these mechanisms and their dose-dependency.

Mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are fundamental to cell growth, survival, differentiation, and stress responses. (+)-Catechin has been reported to modulate these pathways, often in conjunction with its effects on oxidative stress and inflammation frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net. For instance, EGCG has been shown to inhibit the MAPK pathway (including ERK, JNK, and p38) and the PI3K/Akt pathway, which can influence cell proliferation, apoptosis, and inflammatory gene expression mdpi.comnih.govresearchgate.net.

This compound can be employed to:

Quantitatively assess the phosphorylation status of key kinases (e.g., ERK, Akt) and downstream targets in cells treated with (+)-catechin.

Trace the metabolic products of (+)-catechin that might interact with these kinase pathways.

Serve as an internal standard for precise quantification of cellular signaling molecules affected by (+)-catechin.

Studies suggest that (+)-catechin can activate Nrf2 through the PI3K/AKT pathway, which in turn can modulate the Nrf2/HO-1/NF-κB axis frontiersin.org. This highlights the complex interplay between these signaling cascades and the multifaceted role of (+)-catechin in cellular regulation.

Enzyme Interactions and Catalytic Mechanisms

Flavonoids like (+)-catechin are known to interact with various enzymes, influencing their activity and catalytic mechanisms. The use of labeled catechins can aid in understanding the kinetics and specific interactions of these compounds with enzymatic targets.

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. (+)-Catechin has been shown to inhibit COX activity, contributing to its anti-inflammatory properties frontiersin.orgsemanticscholar.orgnih.govmedchemexpress.eupsu.edunih.govnih.gov. For example, (+)-Catechin has been reported to inhibit COX-1 with an IC50 of 1.4 μM medchemexpress.eu. Additionally, EGCG has been shown to inhibit COX-2 expression and activity, potentially through mechanisms involving NF-κB inhibition and mRNA decay mdpi.comnih.gov.

This compound can be used to:

Quantitatively measure the binding affinity and inhibitory kinetics of (+)-catechin to COX enzymes using techniques like enzyme-linked immunosorbent assays (ELISAs) or mass spectrometry-based enzyme assays.

Trace the metabolic fate of (+)-catechin in the presence of COX enzymes to identify potential active metabolites.

Serve as a precise internal standard for quantifying enzyme-bound (+)-catechin or its metabolites.

Research indicates that galloyl derivatives of catechins, such as EGCG, exhibit significant COX inhibitory activities, comparable to commercial anti-inflammatory drugs psu.edunih.gov. The precise mechanism of inhibition can be further elucidated using labeled compounds to study enzyme-substrate interactions.

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of xenobiotics, including drugs and phytochemicals. (+)-Catechin and its derivatives can modulate the activity of various CYP isoforms, potentially affecting drug metabolism and bioavailability researchgate.netaacrjournals.orgnih.govresearchgate.netfrontiersin.org. Clinical studies have shown that repeated administration of green tea catechins did not significantly alter CYP1A2, CYP2D6, and CYP2C9 activities but suggested a minor reduction in CYP3A4 activity researchgate.netaacrjournals.orgnih.gov. Furthermore, catechins can interact with drug transporters, such as organic anion transporting polypeptides (OATPs), organic cation transporters (OCTs), and multidrug and toxin extrusion proteins (MATEs), influencing the uptake and efflux of various compounds frontiersin.orgplos.orgnih.govmdpi.com.

This compound is instrumental in studies investigating these interactions by:

Enabling precise quantification of (+)-catechin and its metabolites in liver microsomes or cell-based assays to determine CYP enzyme inhibition or induction kinetics.

Serving as an internal standard for LC-MS/MS analysis to quantify the effects of (+)-catechin on drug transporter activity, such as the uptake of specific substrates by OATPs or the efflux mediated by P-glycoprotein.

Facilitating metabolic profiling to identify how (+)-catechin itself is metabolized by CYP enzymes.

Studies have demonstrated that gallated catechins, like EGCG, can inhibit specific CYP enzymes, such as CYP1A2 and CYP2C9, with varying mechanisms of inhibition (competitive vs. non-competitive) researchgate.net. Understanding these interactions is vital for predicting potential drug-food interactions.

Interactions with Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme involved in the metabolism of catecholamines and other phenolic compounds, including flavonoids. This compound can be employed to study the interaction between catechin (B1668976) and COMT, particularly concerning methylation pathways. Using isotopically labeled catechin allows for precise quantification of substrate-enzyme binding and the impact of catechin on COMT activity. Studies utilizing such labeled compounds aim to determine if catechin acts as a substrate, an inhibitor (competitive, non-competitive, or uncompetitive), or an allosteric modulator of COMT. The 13C3 label enables researchers to track the fate of the catechin molecule during enzymatic processing, providing insights into potential metabolic transformations or the formation of inhibitory complexes. While specific kinetic parameters (e.g., Ki, IC50) for this compound with COMT are not broadly published, the principle involves monitoring the formation of methylated catechin metabolites or the reduction in COMT's ability to methylate its endogenous substrates in the presence of labeled catechin.

Reduction Kinetics with Biological Electron Acceptors (e.g., Cytochrome c)

Flavonoids, including catechin, are known for their antioxidant properties, which often involve their ability to donate electrons and reduce reactive oxygen species or electron acceptors. This compound can be utilized to investigate the kinetics of these reduction reactions. By employing techniques like spectrophotometry or electrochemical methods, researchers can monitor the rate at which this compound donates electrons to specific biological electron acceptors, such as Cytochrome c. The 13C3 label can aid in tracking the oxidized forms of catechin or in mass spectrometry-based analyses to confirm the electron transfer events. Understanding these reduction kinetics is crucial for elucidating catechin's role in cellular redox balance and its potential to mitigate oxidative stress. Studies in this area would typically involve measuring changes in the absorbance of the electron acceptor (e.g., the reduction of Cytochrome c at 550 nm) over time in the presence of varying concentrations of this compound.

Role in Cellular Homeostasis and Disease Models (Preclinical Focus)

The investigation of this compound extends to its potential therapeutic roles in various disease models, where its specific metabolic fate and interactions can be tracked using isotopic labeling.

Impact on Bone Metabolism and Osteogenic Differentiation in Animal/Cellular Models

Research into the effects of catechin on bone health has explored its potential to promote osteogenesis and inhibit bone resorption. When using this compound in preclinical models, researchers can track the compound's uptake and distribution within bone cells (osteoblasts, osteoclasts) and tissues. This allows for a deeper understanding of how catechin influences key signaling pathways involved in osteogenic differentiation, such as the Wnt/β-catenin or BMP pathways. Studies might investigate whether labeled catechin or its metabolites accumulate in bone tissue, potentially correlating with observed increases in bone mineral density or improved osteoblast activity in animal models. Cellular studies could use this compound to quantify its intracellular concentration and its impact on the expression of bone-specific markers like alkaline phosphatase (ALP), osteocalcin, and collagen type I.

Mechanisms of Action in Cardiovascular Regulation in Animal Models

(+)-Catechin is recognized for its cardiovascular benefits, including effects on blood pressure and vascular function. Preclinical studies using this compound can help unravel the underlying mechanisms. For instance, the compound can be used to trace its metabolic fate in the vascular endothelium and smooth muscle cells, investigating its role in nitric oxide (NO) production or its interaction with signaling cascades that regulate vascular tone. Researchers might employ labeled catechin to quantify its bioavailability in cardiovascular tissues and assess its influence on endothelial nitric oxide synthase (eNOS) activity or its scavenging of reactive oxygen species that impair vasodilation. Animal models could be used to measure changes in blood pressure, vascular reactivity (e.g., vasodilation in response to acetylcholine), and cardiac function, with the isotopic label providing a means to confirm the presence and metabolic status of catechin in relevant tissues.

Neuroprotective Modalities and Amyloid-Beta Protein Dynamics in Preclinical Models

In the context of neurodegenerative diseases like Alzheimer's, catechin has shown promise in protecting neurons and modulating amyloid-beta (Aβ) pathology. This compound can be instrumental in tracing its passage across the blood-brain barrier and its distribution within brain regions affected by neurodegeneration. Mechanistic studies could use the labeled compound to investigate its direct interactions with Aβ peptides, such as inhibiting Aβ aggregation or promoting its clearance. Furthermore, researchers can track how this compound influences neuroinflammatory markers, oxidative stress levels, and neuronal survival pathways (e.g., Akt, MAPK pathways) in preclinical models of Alzheimer's disease or other neurological insults. This isotopic labeling facilitates quantitative assessments of catechin's impact on Aβ plaque load and neuronal integrity.

Cellular Apoptosis and Proliferation Pathways in In Vitro Systems

This compound can serve as a critical tool for dissecting the effects of catechin on cellular fate, specifically apoptosis (programmed cell death) and proliferation (cell growth). In vitro studies using cancer cell lines or other cell types can employ the labeled compound to quantify its intracellular accumulation and its influence on key regulatory proteins and signaling pathways governing cell cycle progression and apoptosis. For example, researchers might assess how this compound affects the expression or activity of caspases, Bcl-2 family proteins, or cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs). The isotopic label allows for precise measurement of catechin's concentration within cells and its correlation with observed changes in cell viability, apoptosis markers (e.g., Annexin V staining, caspase activity), and proliferation rates (e.g., BrdU incorporation).

Methodological Advancements and Emerging Applications

Development of Physiologically Based Pharmacokinetic (PBPK) Models in Animal Studies

Physiologically Based Pharmacokinetic (PBPK) models are sophisticated mathematical frameworks that describe the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. These models integrate physiological parameters (organ volumes, blood flows) with compound-specific physicochemical and metabolic data. In animal studies, PBPK models are instrumental in predicting how a substance behaves in vivo, allowing for extrapolation to other species, including humans, and aiding in risk assessment.

The use of stable isotope-labeled compounds, such as (+)-Catechin-13C3, is essential for developing and validating these PBPK models. By administering the labeled compound, researchers can accurately track its concentration over time in various tissues and bodily fluids using mass spectrometry. This allows for the precise determination of pharmacokinetic parameters like absorption rate constants, tissue partition coefficients, and metabolic clearance rates, which are critical inputs for building robust PBPK models. Studies have successfully developed PBPK models for various tea catechins in both rats and humans, demonstrating the utility of this approach in understanding their complex disposition. These models help translate external doses into internal target tissue doses, which is vital for safety assessment and dose-response analyses. While direct studies specifically detailing PBPK models for this compound are not explicitly found, the general methodology of using stable isotope-labeled catechins to inform PBPK models in animal studies is well-established for the broader class of catechins.

Application of Metabolic Flux Analysis (MFA) for Pathway Characterization

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates of metabolic reactions within a biological system. By employing stable isotope tracers, such as ¹³C-labeled compounds like this compound, researchers can trace the flow of carbon atoms through metabolic pathways, thereby elucidating metabolic routes and identifying key regulatory steps.

When this compound is introduced into a biological system, its ¹³C atoms are incorporated into its metabolites. By analyzing the mass isotopomer distribution of these metabolites, MFA can quantify the flux through specific biochemical reactions. This is particularly valuable for understanding the complex biotransformation pathways of catechins, which involve various enzymatic modifications like methylation, glucuronidation, sulfation, and ring-fission. While specific MFA studies explicitly using this compound are not extensively documented in the provided search results, the principle is directly applicable. Stable isotope tracing is a cornerstone of MFA, enabling the mapping of metabolic fates of xenobiotics and endogenous compounds, including natural products like catechins. The application of MFA to understand pathways like catechin (B1668976) biosynthesis has been explored, highlighting the potential for ¹³C-labeling in such studies.

Integration of Stable Isotope Data in Exposome Research Methodologies

The exposome encompasses all environmental exposures (chemical, physical, biological) that an individual encounters throughout their lifetime, and its study aims to understand how these exposures influence health. Stable isotope data, particularly from ¹³C-labeled compounds, plays a critical role in exposome research by providing a means to track the uptake, metabolism, and internal dose of specific dietary or environmental components.

Compound List

this compound

(+)-Catechin

(-)-Epigallocatechin (EGC)

(-)-Epigallocatechin-3-gallate (EGCG)

(-)-Epicatechin gallate (ECG)

Gallic acid

Protocatechuic acid (PCA)

Phloroglucinol carboxylic acid (PGCA)

Phloroglucinol

Resorcinol

Hydroxyquinol

β-carboxy-cis,cis-muconic acid

Maleyl acetate (B1210297)

(+/-)-Catechin Gallate-13C3

(+/-)-Catechin-[13C3]

(+)-Catechin (2,3,4-¹³C₃, 99%)

Daidzein

S-Equol

Anthocyanins

C3G (Cyanidin-3-glucoside)

Tempol

Acetaminophen

Aripiprazole

Raloxifene

Risperidone

Metformin

Atenolol

Digoxin

Sunitinib

Proxyphylline

Ephedrine-d3

Synephrine-d3

Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl)

Deucravacitinib

Ibuprofen

Naproxen

GYY4137

Gallic acid

Diclofenac

Exatecan-d5 mesylate

Aspirin

Salicylic acid

Flufenamic acid

Ibuprofen

L-Glutamine-13C

20(S)-Ginsenoside Rg3

Cucurbitacin B

NS-398

Ginkgetin

Hederagenin

Xanthohumol

EIPA

(+)-Catechin Gallate-13C3

this compound

Cianidanol-13C3

Catechuic acid

Future Directions and Unexplored Research Avenues for + Catechin 13c3

Exploration of Advanced Site-Specific Isotopic Labeling Strategies

Future research should focus on developing more sophisticated, site-specific isotopic labeling strategies for (+)-catechin. musechem.compatsnap.com While the existing (+)-Catechin-13C3 is invaluable, creating multiple isotopologues with 13C labels at different positions within the catechin (B1668976) molecule would offer a more granular understanding of its metabolic fate. For instance, labeling specific carbons on the A, B, or C rings could reveal which parts of the molecule are most susceptible to modification during biotransformation.

Advanced techniques such as Stereo-Array Isotope Labeling (SAIL) could also be adapted for flavonoid research. patsnap.com This would allow for the precise placement of isotopes in a way that could enhance the sensitivity and resolution of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. patsnap.comibs.fr Such advancements would be instrumental in elucidating the intricate interactions of (+)-catechin with biological targets.

Table 1: Potential Site-Specific Isotopologues of (+)-Catechin and Their Research Applications

| Isotopologue | Labeled Positions | Potential Research Application |

| (+)-Catechin-1',2',6'-13C3 | Carbons 1', 2', and 6' of the B ring | Tracing the fate of the B ring during metabolism, particularly hydroxylation and methylation reactions. |

| (+)-Catechin-5,7,8-13C3 | Carbons 5, 7, and 8 of the A ring | Investigating the stability and cleavage of the A ring, and its contribution to the formation of smaller phenolic acids. |

| (+)-Catechin-2,3,4-13C3 | Carbons 2, 3, and 4 of the C ring | Elucidating the mechanisms of epimerization and degradation involving the heterocyclic C ring. |

Integration with Multi-Omics Approaches for Holistic Biological Understanding

To achieve a comprehensive understanding of the biological impact of this compound, its study must be integrated with multi-omics approaches. frontiersin.orgnih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of how this compound influences cellular and physiological processes. By using this compound as a tracer in these multi-omics studies, researchers can directly link the presence of the labeled catechin and its metabolites to changes in gene expression, protein levels, and the broader metabolic profile of a biological system. techscience.comnih.gov

For example, a study could involve administering this compound to a preclinical model and then performing a multi-omics analysis of relevant tissues. This would allow for the identification of specific pathways and networks that are modulated by catechin intake. Such an approach could reveal novel mechanisms of action and identify new biomarkers of catechin bioactivity. nih.gov

Characterization of Less Understood Biotransformation Pathways and Metabolites

While the major biotransformation pathways of catechins are relatively well-documented, there are still many less-understood pathways and metabolites that warrant further investigation. nih.govnih.gov The use of this compound can significantly aid in the discovery and characterization of these novel metabolic products. researchgate.net By tracing the 13C label, researchers can identify previously unknown metabolites in complex biological matrices such as plasma, urine, and feces.

Future studies should focus on the structural elucidation and biological activity of these novel metabolites. It is plausible that some of these less abundant metabolites may possess unique and potent biological effects that differ from the parent compound. Techniques such as high-resolution mass spectrometry and NMR spectroscopy will be crucial in this endeavor.

Table 2: Hypothetical Novel Metabolites of (+)-Catechin and Their Potential Significance

| Hypothetical Metabolite | Potential Biotransformation Pathway | Potential Biological Significance |

| Dihydroxyphenyl-γ-valerolactone-13C3 | Ring fission and subsequent lactonization | May possess distinct neuroprotective or anti-inflammatory properties. |

| Catechin-sulfate-glucuronide-13C3 | Phase II conjugation (sulfation and glucuronidation) | Could represent a significant circulating form of catechin with altered bioavailability and activity. |

| Catechin-glutathione conjugate-13C3 | Phase II conjugation (glutathionylation) | May be involved in detoxification pathways and could serve as a biomarker of oxidative stress. |

Investigating Complex Interactions in Integrated Preclinical Models

The biological effects of (+)-catechin are often influenced by its interactions with other dietary components, the gut microbiota, and host factors. nih.govresearchgate.net Future research should utilize this compound in more complex and integrated preclinical models to investigate these intricate interactions. This could involve co-administration studies with other bioactive compounds or the use of humanized gut microbiota models. acs.org

For example, administering this compound to preclinical models with different gut microbiome compositions could reveal how specific microbial species influence catechin metabolism and bioavailability. Furthermore, investigating the interaction of this compound with therapeutic drugs at a preclinical level is crucial to identify potential herb-drug interactions. mdpi.com These studies will provide a more realistic understanding of how (+)-catechin behaves in a complex biological system and will be essential for translating basic research findings into potential health benefits.

Q & A

Q. What methodologies validate the stability of (+)-Catechin-13C3 under varying physiological conditions?

- Methodological Answer : Conduct forced degradation studies under acidic (pH 2), basic (pH 9), and oxidative (H2O2) conditions. Monitor degradation products via LC-MS and quantify half-life (t½). Compare stability to unlabeled catechin to assess isotopic effects .

Methodological Resources

- Literature Review : Use systematic review frameworks (PRISMA) to identify gaps in this compound research, focusing on mechanistic studies and translational applications .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, assay protocols, and analysis code in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.